2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide

Catalog No.
S15392042
CAS No.
M.F
C13H20N2O
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanam...

Product Name

2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide

IUPAC Name

2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-8-11-7-5-4-6-10(11)3/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)

InChI Key

BYSAELVAQQHOGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(C(C)C)N

2-Amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide is a chemical compound categorized as an amide. It features a unique structure that includes an amino group, a methyl group, and a phenyl group, making it of interest in various fields such as medicinal chemistry and organic synthesis. This compound is primarily investigated for its potential therapeutic effects and applications in drug development due to its ability to interact with biological systems.

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically yielding corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, producing amines or alcohols. Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
  • Substitution: This involves replacing one atom or group of atoms with another, leading to the formation of substituted amides or other derivatives.

Research indicates that 2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide exhibits potential biological activities. It has been studied for its antimicrobial and anti-inflammatory properties, suggesting that it may play a role in treating infections and inflammatory conditions. Its mechanism of action likely involves interaction with specific receptors or enzymes within biological systems, leading to modulation of cellular processes .

The synthesis of 2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide typically involves multi-step organic synthesis techniques. A common method includes reacting 2-methylbenzylamine with a suitable butyramide precursor under controlled conditions. The synthesis process may require specific temperatures, solvents, and catalysts to ensure high purity and yield of the final product.

Example Synthetic Route:

  • Starting Material: 2-Methylbenzylamine.
  • Reagents: Butyryl chloride or related butyramide precursors.
  • Conditions: Controlled temperature and pressure with possible use of catalysts.

This compound has a wide range of applications in various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in drug development.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.
  • Industrial Uses: Utilized in the manufacturing processes of pharmaceuticals and specialty chemicals.

Studies on the interactions of 2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide with biological targets reveal that it may bind to specific proteins or enzymes, influencing their activity. Understanding these interactions is crucial for elucidating its pharmacological properties and potential therapeutic applications .

Several compounds share structural similarities with 2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide, each exhibiting distinct properties:

Compound NameKey Differences
2-Amino-3-methylbutanamideLacks the phenyl group; different chemical properties.
N-(2-Methylphenyl)butanamideDoes not contain an amino group; affects biological activity.
3-Methyl-N-(2-methylphenyl)butanamideLacks the amino group; influences chemical behavior.

The uniqueness of 2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties valuable for various research and industrial applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

220.157563266 g/mol

Monoisotopic Mass

220.157563266 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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